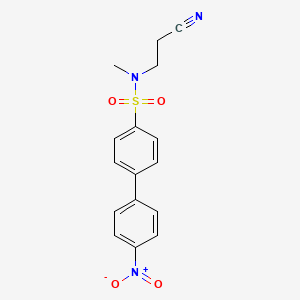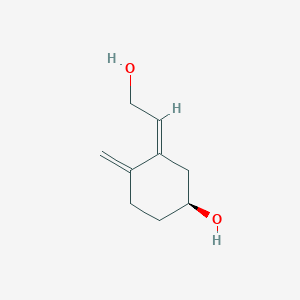
(1S,3Z)-3-(2-hydroxyethylidene)-4-methylidenecyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,3Z)-3-(2-hydroxyethylidene)-4-methylidenecyclohexan-1-ol is an organic compound characterized by a cyclohexane ring with multiple functional groups This compound is notable for its unique structure, which includes a hydroxyethylidene group and a methylidene group attached to the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3Z)-3-(2-hydroxyethylidene)-4-methylidenecyclohexan-1-ol typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Functional Groups: The hydroxyethylidene and methylidene groups are introduced through subsequent reactions, such as aldol condensation and Wittig reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes:
Catalysis: Using catalysts to increase the efficiency and yield of the reactions.
Purification: Employing techniques such as distillation and chromatography to purify the final product.
化学反応の分析
Types of Reactions
(1S,3Z)-3-(2-hydroxyethylidene)-4-methylidenecyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyethylidene group can be oxidized to form a carbonyl group.
Reduction: The methylidene group can be reduced to form a methyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a fully saturated cyclohexane derivative.
Substitution: Formation of various substituted cyclohexane derivatives.
科学的研究の応用
(1S,3Z)-3-(2-hydroxyethylidene)-4-methylidenecyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1S,3Z)-3-(2-hydroxyethylidene)-4-methylidenecyclohexan-1-ol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes.
類似化合物との比較
Similar Compounds
(1R,3E)-3-(2-hydroxyethylidene)-4-methylidenecyclohexan-1-ol: A stereoisomer with different spatial arrangement of atoms.
(1S,3Z)-3-(2-hydroxyethylidene)-4-methylcyclohexan-1-ol: Lacks the methylidene group, leading to different reactivity.
(1S,3Z)-3-(2-hydroxyethyl)-4-methylidenecyclohexan-1-ol: Contains a hydroxyethyl group instead of hydroxyethylidene.
Uniqueness
(1S,3Z)-3-(2-hydroxyethylidene)-4-methylidenecyclohexan-1-ol is unique due to its specific combination of functional groups and stereochemistry
特性
分子式 |
C9H14O2 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC名 |
(1S,3Z)-3-(2-hydroxyethylidene)-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C9H14O2/c1-7-2-3-9(11)6-8(7)4-5-10/h4,9-11H,1-3,5-6H2/b8-4-/t9-/m0/s1 |
InChIキー |
CZDJBXLWUULEKA-OTOXVQDCSA-N |
異性体SMILES |
C=C\1CC[C@@H](C/C1=C/CO)O |
正規SMILES |
C=C1CCC(CC1=CCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


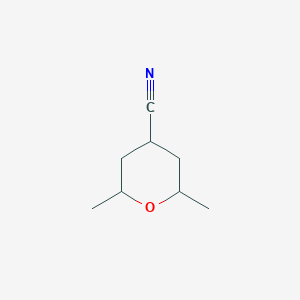
![2-[2-(3-Nitrophenyl)-2-oxoethyl]isoquinolinium](/img/structure/B11715535.png)
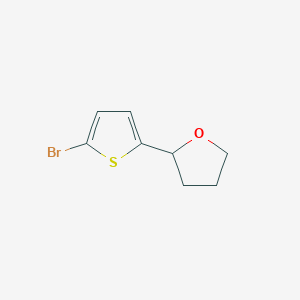
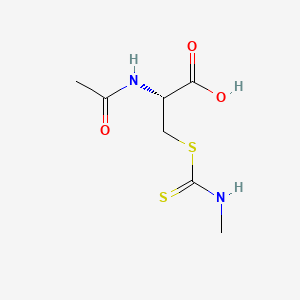
![2-(4-methyl-6-oxo-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,10,12-pentaen-5-yl)acetic acid](/img/structure/B11715549.png)
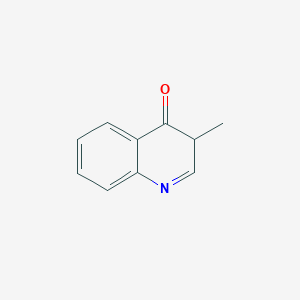
![2,2'-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione]](/img/structure/B11715557.png)
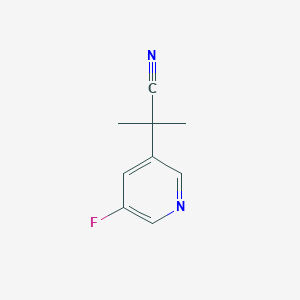
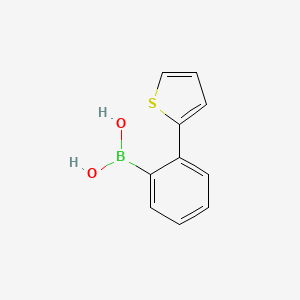

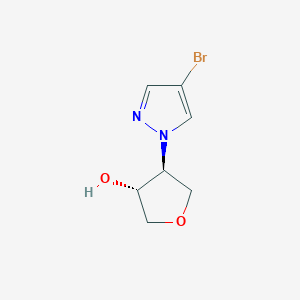
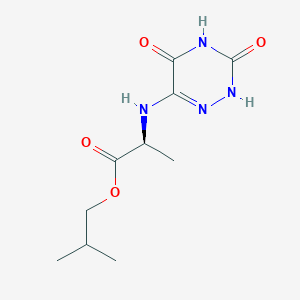
![1-{2-[(2-carboxyphenyl)amino]-2-oxoethyl}-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11715597.png)
